molecular formula C22H33N5O2 B5327591 1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one

1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one

Cat. No. B5327591
M. Wt: 399.5 g/mol
InChI Key: AIAPPLYHODOELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one, also known as PBD-150, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBD-150 belongs to the class of diazepan-5-one compounds and is known to exhibit potent activity against a variety of biological targets.

Mechanism of Action

The mechanism of action of 1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one involves its interaction with various biological targets. The compound binds to the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the brain. This compound enhances the activity of GABA-A receptors, resulting in increased inhibitory neurotransmission and a decrease in neuronal excitability. The compound also blocks the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By inhibiting the NMDA receptor, this compound may have potential therapeutic applications in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also possesses analgesic properties, which may be due to its ability to modulate pain perception. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one in lab experiments is its potent activity against a variety of biological targets, which makes it a versatile tool for studying various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the compound may have off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on 1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one. One area of focus could be the development of more selective compounds that target specific biological pathways. Another area of interest could be the use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one involves the reaction of 1-(4-pyridinylmethyl)-1,4-diazepan-5-one with 1,4-bis(piperidin-3-yl)butane-1,4-dione in the presence of a suitable catalyst. The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit potent activity against a variety of biological targets, including GABA-A receptors, NMDA receptors, and voltage-gated calcium channels. The compound has also been found to possess anti-inflammatory, analgesic, and anxiolytic properties.

properties

IUPAC Name

1-[1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carbonyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O2/c28-21-7-14-26(15-10-24-21)22(29)19-2-1-11-27(17-19)20-5-12-25(13-6-20)16-18-3-8-23-9-4-18/h3-4,8-9,19-20H,1-2,5-7,10-17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAPPLYHODOELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)N4CCC(=O)NCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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